3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains both benzyl and thienyl groups attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to the oxadiazole ring using an oxidizing agent such as hydrogen peroxide or iodine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring.
Scientific Research Applications
3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorobenzyl)-5-(2-furyl)-1,2,4-oxadiazole
- 3-(2,4-Dichlorobenzyl)-5-(2-pyridyl)-1,2,4-oxadiazole
Uniqueness
3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of both dichlorobenzyl and thienyl groups, which confer specific chemical and physical properties.
Properties
Molecular Formula |
C13H8Cl2N2OS |
---|---|
Molecular Weight |
311.2g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-9-4-3-8(10(15)7-9)6-12-16-13(18-17-12)11-2-1-5-19-11/h1-5,7H,6H2 |
InChI Key |
ZNXIFBGUFUYJKD-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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